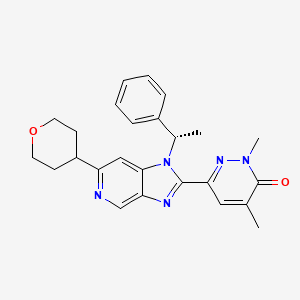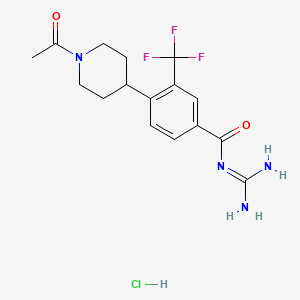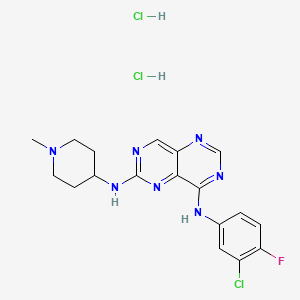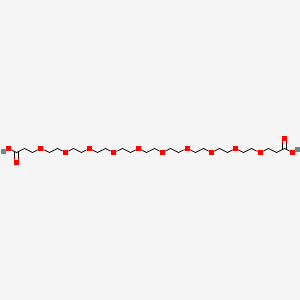
Bis-PEG10-acid
Übersicht
Beschreibung
Bis-PEG10-acid is a PEG-based PROTAC linker . It contains two terminal carboxylic acid groups and is used in the synthesis of PROTACs . The hydrophilic PEG spacer increases solubility in aqueous media .
Synthesis Analysis
The terminal carboxylic acids of Bis-PEG10-acid can react with primary amine groups in the presence of activators such as EDC, DCC, or HATU to form a stable amide bond .Molecular Structure Analysis
Bis-PEG10-acid has a molecular formula of C24H46O14 . It contains two terminal carboxylic acid groups and a hydrophilic PEG spacer . It also contains 83 bonds in total, including 37 non-H bonds, 2 multiple bonds, 33 rotatable bonds, 2 double bonds, 2 aliphatic carboxylic acids, 2 hydroxyl groups, and 10 aliphatic ethers .Chemical Reactions Analysis
The terminal carboxylic acids of Bis-PEG10-acid can react with primary and secondary amine groups in the presence of coupling reagents such as EDC, DCC, and HATU to form a stable amide bond .Physical And Chemical Properties Analysis
Bis-PEG10-acid has a molecular weight of 558.62 . It has a density of 1.174±0.06 g/cm3 . The boiling point is predicted to be 630.0±55.0 °C .Wissenschaftliche Forschungsanwendungen
Retrotransposon-Derived Human PEG10 Protease Study
Bis-PEG10-acid is used in the study of the Retrotransposon-Derived Human PEG10 Protease. The mRNA of PEG10 encodes two protein isoforms: the Gag-like protein (RF1 PEG10) and the Gag-Pol-like polyprotein (RF1/RF2 PEG10). The protease (PR) domain of RF2 PEG10 contains an -Asp-Ser-Gly- sequence, which corresponds to the consensus -Asp-Ser/Thr-Gly- active-site motif of retroviral aspartic proteases .
Cellular Proliferation and Viability
Bis-PEG10-acid is used to study the effects of PR PEG10 on cellular proliferation and viability. Overexpression of fs RF1/RF2 PEG10 results in increased cellular proliferation. Remarkably, transfection with fs RF1/RF2 PEG10 had a detrimental effect on cell viability .
Inhibition of Apoptosis
The PR PEG10 plays an important role in the function of this retroviral remnant, mediating the proliferation of cells and possibly implicating it in the inhibition of apoptosis .
mRNA Delivery
Bis-PEG10-acid is used in the development of selective endogenous encapsidation for cellular delivery (SEND). This involves engineering both mouse and human PEG10 to package, secrete, and deliver specific RNAs .
Reprogramming mRNA Cargo
The mRNA cargo of PEG10 can be reprogrammed by flanking genes of interest with Peg10’s untranslated regions. This reprogrammability is taken advantage of in the development of SEND .
Frameshift Elements Study
Bis-PEG10-acid is used in the study of frameshift elements. A number of examples are now emerging of human genes using −1 frameshifting, such as PEG10 .
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-carboxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H46O14/c25-23(26)1-3-29-5-7-31-9-11-33-13-15-35-17-19-37-21-22-38-20-18-36-16-14-34-12-10-32-8-6-30-4-2-24(27)28/h1-22H2,(H,25,26)(H,27,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPYUGGOOBJIZHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H46O14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
558.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis-PEG10-acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[[[5-(2-ethoxycarbonyl-1H-indol-5-yl)-1-methylpyrazole-3-carbonyl]amino]methyl]benzoic acid](/img/structure/B606084.png)
![3-methoxy-N-(1-methylpiperidin-4-yl)-4-[[4-[(3-oxo-1,2-dihydroinden-4-yl)oxy]-5-(trifluoromethyl)pyrimidin-2-yl]amino]benzamide](/img/structure/B606085.png)


![2-[4-[3-[(1R)-1-[4-(2-aminopyrimidin-5-yl)phenyl]-1-cyclopropylethyl]-1,2,4-oxadiazol-5-yl]pyrazol-1-yl]-N,N-dimethylacetamide](/img/structure/B606090.png)
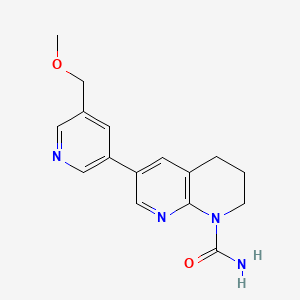

![4-[4-[(Dimethylamino)methyl]-3,5-Dimethoxy-Phenyl]-2-Methyl-2,7-Naphthyridin-1-One](/img/structure/B606094.png)
![N-[4-(aminomethyl)phenyl]-6-(4-cyano-4-phenylpiperidin-1-yl)-5-methylpyrimidine-4-carboxamide](/img/structure/B606097.png)
![Yl)pyrimido[5,4-d]pyrimidin-4-amine](/img/structure/B606098.png)
